Mitiglinide Impurity E
CAS No.:
Cat. No.: VC18551316
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27NO4 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1 |
| Standard InChI Key | VYBYMYBHJZOSNQ-SOABOVLPSA-N |
| Isomeric SMILES | C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Mitiglinide Impurity E, systematically named (2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid, exhibits stereochemical complexity critical to its identification. Its structure features a benzylsuccinic acid backbone fused with a hydroxylated octahydroisoindole moiety, distinguishing it from mitiglinide’s active form. The (S)-configuration at the C2 position and the (3aS,7aR) stereochemistry in the isoindole ring are pivotal, as deviations in these chiral centers may alter physicochemical properties or generate undesired by-products .
Molecular and Stereochemical Properties
The compound’s isomeric SMILES string, , underscores its three-dimensional arrangement, which influences solubility and reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydroxylmethyl group at the isoindole nitrogen and the benzyl side chain create steric hindrance, reducing its interaction with pancreatic β-cell ATP-sensitive potassium channels compared to mitiglinide .
Table 1: Key Molecular Descriptors of Mitiglinide Impurity E
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
| Stereochemical Centers | 3 (C2, C3a, C7a) |
| LogP (Predicted) | 2.1 ± 0.3 |
Synthesis and Formation Pathways
Mitiglinide Impurity E originates during the condensation of (S)-2-benzylsuccinic anhydride with cis-octahydroisoindole, a step central to mitiglinide synthesis . Side reactions, including incomplete ring closure or hydroxylation at the isoindole nitrogen, lead to its formation. Process variables such as temperature fluctuations (>30°C), solvent polarity (toluene vs. dichloromethane), and residual catalysts (e.g., sodium hydroxide) exacerbate impurity generation .
Synthetic Route and By-Product Analysis
The synthesis of mitiglinide calcium dihydrate begins with the resolution of racemic 2-benzylsuccinic acid using chiral amines, followed by anhydride formation and subsequent coupling with cis-octahydroisoindole . Mitiglinide Impurity E emerges primarily during the anhydride coupling step, where competing nucleophilic attacks at alternative carbonyl positions yield regioisomeric by-products . For instance, 0.2–0.3% of (R)-mitiglinide regioisomer forms when (R)-2-benzylsuccinic acid contaminates the anhydride precursor, underscoring the need for enantiomeric purity in starting materials .
Table 2: Key Reaction Conditions and Associated Impurities
| Step | Conditions | Major Impurities |
|---|---|---|
| Anhydride Formation | Acetic anhydride, 25°C | Unreacted benzylsuccinic acid |
| Coupling Reaction | Toluene, 80°C | Mitiglinide Impurity E, Regioisomers |
| Calcium Salt Formation | NaOH, CaCl₂, H₂O | Inorganic residues |
Analytical Characterization and Detection
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) remains the gold standard for quantifying Mitiglinide Impurity E at levels as low as 0.05%. Reverse-phase HPLC methods using C18 columns and acetonitrile-phosphate buffer mobile phases achieve baseline separation of the impurity from mitiglinide, with retention times varying by 1.2–1.5 minutes . Tandem MS (MS/MS) fragments the impurity at m/z 345 → 201 (benzylsuccinate ion) and 144 (hydroxylated isoindole), enabling structural confirmation.
Method Validation Parameters
-
Linearity: over 0.05–0.5% concentration range
-
Accuracy: 98.5–101.2% recovery via spike-and-recovery experiments
-
Precision: Relative standard deviation (RSD) < 2.0% for intra-day assays
| Impurity Type | Threshold | Rationale |
|---|---|---|
| Known (e.g., Impurity E) | ≤0.15% | Preclinical safety margins |
| Unknown | ≤0.10% | Avoid unforeseen toxicity |
| Total Impurities | ≤0.5% | Cumulative risk mitigation |
Comparative Analysis with Related Compounds
Mitiglinide Impurity E shares structural motifs with other meglitinide impurities but diverges in stereochemistry and functional groups. For example, Repaglinide Impurity B lacks the hydroxylmethyl group, while Glimepiride Impurity C features a sulfonylurea moiety absent in Mitiglinide Impurity E. These differences necessitate tailored analytical methods for accurate quantification.
Implications for Pharmaceutical Quality Control
Controlling Mitiglinide Impurity E requires optimizing synthesis conditions (e.g., maintaining reaction temperatures below 30°C, using high-purity solvents) and implementing in-process checks via real-time HPLC monitoring . Advanced purification techniques, such as preparative chromatography or recrystallization from ethanol-water mixtures, reduce impurity levels to ≤0.1%, ensuring compliance with ICH standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume